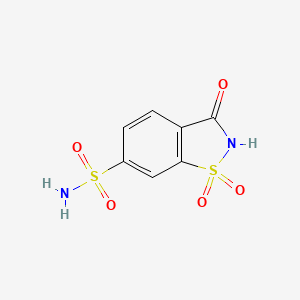![molecular formula C8H12S B14759241 4-[(2-Methylpropyl)sulfanyl]but-1-en-3-yne CAS No. 821-31-8](/img/structure/B14759241.png)
4-[(2-Methylpropyl)sulfanyl]but-1-en-3-yne
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2-Methylpropyl)sulfanyl]but-1-en-3-yne is an organic compound characterized by the presence of a carbon-carbon triple bond (alkyne) and a sulfanyl group attached to a butenyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methylpropyl)sulfanyl]but-1-en-3-yne typically involves the reaction of 1-buten-3-yne with 2-methylpropyl thiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to deprotonate the thiol, facilitating the nucleophilic attack on the alkyne.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation or chromatography can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
4-[(2-Methylpropyl)sulfanyl]but-1-en-3-yne can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation catalysts.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are employed for selective hydrogenation.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted butenyl derivatives.
科学研究应用
4-[(2-Methylpropyl)sulfanyl]but-1-en-3-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-[(2-Methylpropyl)sulfanyl]but-1-en-3-yne involves its interaction with molecular targets through its reactive alkyne and sulfanyl groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules, potentially disrupting cellular processes and exhibiting biological activity.
相似化合物的比较
Similar Compounds
1-Buten-3-yne: A simpler alkyne with similar reactivity but lacking the sulfanyl group.
Vinylacetylene: Another alkyne with a different substitution pattern.
1-Butyn-3-ene: An isomer with the same molecular formula but different connectivity.
属性
CAS 编号 |
821-31-8 |
|---|---|
分子式 |
C8H12S |
分子量 |
140.25 g/mol |
IUPAC 名称 |
1-but-3-en-1-ynylsulfanyl-2-methylpropane |
InChI |
InChI=1S/C8H12S/c1-4-5-6-9-7-8(2)3/h4,8H,1,7H2,2-3H3 |
InChI 键 |
ZINZNQMOCQOTQO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CSC#CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4,5-dihydroxy-2-[4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B14759166.png)
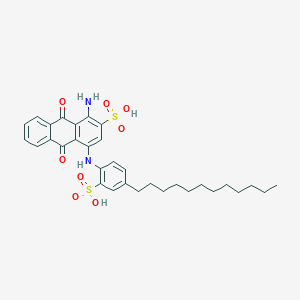


![3,21-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,13,15,17,19-decaene](/img/structure/B14759188.png)
![1,4,6,9-Tetraoxa-5-silaspiro[4.4]nonane, 2,2,3,3,7,7,8,8-octamethyl-](/img/structure/B14759191.png)

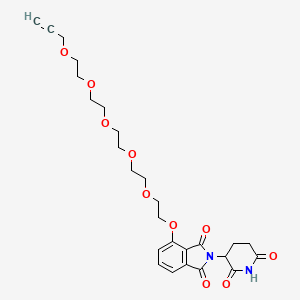
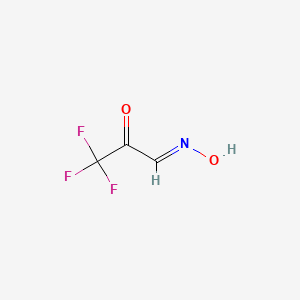
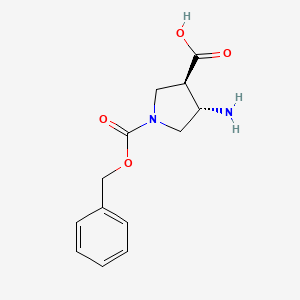
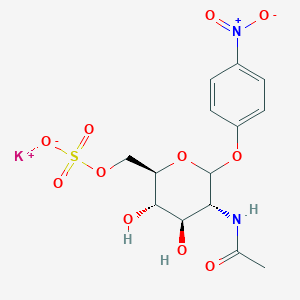

![(1S,2E,6S,8S,11Z)-3,8,12,16-tetramethyl-7,18-dioxatricyclo[13.3.0.06,8]octadeca-2,11,15-trien-17-one](/img/structure/B14759230.png)
